[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl][(furan-2-yl)methyl]amine hydrochloride
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Overview
Description
[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl][(furan-2-yl)methyl]amine hydrochloride: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluorinated indole moiety and a furan ring, connected through an ethylamine linker. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications in scientific research and industry.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biological Probes: Used in the study of biological pathways and mechanisms.
Fluorescent Markers: The fluorinated indole moiety can be used as a fluorescent marker in biological assays.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry:
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl][(furan-2-yl)methyl]amine hydrochloride typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Coupling with Furan: The furan ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.
Formation of the Ethylamine Linker: The ethylamine linker is introduced via reductive amination, where the intermediate aldehyde or ketone reacts with ethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Salt Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and furan rings, using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups, if present, using reducing agents like lithium aluminum hydride (LAH).
Substitution: Nucleophilic substitution reactions can occur at the fluorinated position of the indole ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: mCPBA, hydrogen peroxide.
Reduction: LAH, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Mechanism of Action
The mechanism of action of [2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl][(furan-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The fluorinated indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may also participate in electron transfer reactions, influencing cellular redox states. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- [2-(5-fluoro-1H-indol-3-yl)ethyl][(furan-2-yl)methyl]amine hydrochloride
- [2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl][(furan-2-yl)methyl]amine hydrochloride
- [2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl][(furan-2-yl)methyl]amine hydrochloride
Comparison:
- Fluorinated vs. Chlorinated/Brominated: The fluorinated compound may exhibit different electronic properties and reactivity compared to its chlorinated or brominated analogs.
- Methylated vs. Non-Methylated: The presence of a methyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interaction with molecular targets.
Properties
IUPAC Name |
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O.ClH/c1-11-14(6-7-18-10-13-3-2-8-20-13)15-9-12(17)4-5-16(15)19-11;/h2-5,8-9,18-19H,6-7,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVNOTZSVASGIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNCC3=CC=CO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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